

# Nemtabrutinib first-in-human study phase 1

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

Cat. No.: S519378

Get Quote

## Study Overview and Key Findings

| Aspect                             | Details                                                                                             |
|------------------------------------|-----------------------------------------------------------------------------------------------------|
| Clinical Trial Identifier          | NCT03162536 [1]                                                                                     |
| Study Design                       | Open-label, single-arm, Phase I dose-escalation [2]                                                 |
| Dosing Regimen                     | Nemtabrutinib once daily in 28-day cycles [2]                                                       |
| Dose Escalation                    | 5 mg to 75 mg (using a 3 + 3 design) [2]                                                            |
| Patient Population                 | 47 treated patients with R/R CLL, B-cell Non-Hodgkin Lymphoma, or Waldenström macroglobulinemia [2] |
| Recommended Phase 2 Dose (RP2D)    | 65 mg daily [2]                                                                                     |
| Primary Endpoints                  | Safety, tolerability, and determination of RP2D [2]                                                 |
| Key Efficacy Result (CLL at 65 mg) | Overall Response Rate (ORR): 75% [2]                                                                |

## Safety Profile from Phase 1 Study

The table below summarizes the treatment-emergent adverse events (TEAEs) observed in the study [2].

| Adverse Event           | Grade $\geq 3$ Incidence        |
|-------------------------|---------------------------------|
| Neutropenia             | 23.4% (11 patients)             |
| Febrile Neutropenia     | 14.9% (7 patients)              |
| Pneumonia               | 14.9% (7 patients)              |
| Any Grade $\geq 3$ TEAE | 89% (37 of 47 treated patients) |

## Molecular Profile and Mechanism of Action

A key objective of early-stage development is to understand how a drug works. Subsequent profiling studies have provided deeper insights into **nemtabrutinib**'s molecular mechanism, which helps explain its efficacy and informs its potential applications.

- **Reversible BTK Inhibition:** Unlike first-generation covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib) that bind irreversibly to a specific cysteine residue (C481) on BTK, **nemtabrutinib** is a **reversible, non-covalent, ATP-competitive inhibitor**. This allows it to inhibit both the wild-type BTK and the C481S-mutant form, a common mutation that causes resistance to covalent BTK inhibitors [1].
- **Multi-Kinase Activity:** Biochemical profiling reveals that **nemtabrutinib** inhibits a broader spectrum of kinases beyond BTK [3]. Its sensitivity profile in cancer cell lines is similar to inhibitors of the MAPK pathway (such as MEK and RAF inhibitors) [3]. It has been shown to directly inhibit **MEK1** and other kinases, suggesting a potential application in MAPK-driven cancers [3] [4].

The following diagram illustrates the key signaling pathways inhibited by **nemtabrutinib** and its unique ability to overcome a common resistance mechanism.

*This diagram summarizes the dual mechanism of action of **nemtabrutinib**, highlighting its ability to target both wild-type and C481S-mutant BTK, as well as its additional activity on the MAPK pathway [1] [3].*

## Future Research Directions

The promising Phase 1 results have spurred an extensive clinical development program. Key active areas of investigation include:

- **BELLWAVE-011:** A pivotal **Phase 3 trial** directly comparing **nemtabrutinib** against established covalent BTK inhibitors (ibrutinib and acalabrutinib) in the first-line treatment of CLL/SLL [1]. The outcome of this head-to-head study will be crucial for defining **nemtabrutinib**'s role in the treatment landscape.
- **Rational Drug Combinations:** Preclinical studies provide a strong rationale for combining **nemtabrutinib** with the BCL-2 inhibitor **venetoclax**. In vivo models of CLL showed that the combination of **nemtabrutinib** and venetoclax led to significantly prolonged survival compared to the combination of ibrutinib and venetoclax, suggesting a potentially superior synergistic effect [5].

The first-in-human study successfully established **nemtabrutinib** as a promising therapy for resistant B-cell cancers. Its unique reversible mechanism, broader kinase profile, and robust early-phase data warrant the ongoing large-scale trials that will determine its ultimate clinical utility.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Nemtabrutinib | Advanced Drug Monograph - MedPath [trial.medpath.com]
2. - First - in of the Reversible BTK Inhibitor Human ... Study Nemtabrutinib [pubmed.ncbi.nlm.nih.gov]
3. Combined cellular and biochemical profiling of Bruton's ... - PMC [pmc.ncbi.nlm.nih.gov]
4. Combined cellular and biochemical profiling of Bruton's ... [frontiersin.org]
5. Preclinical evaluation of combination nemtabrutinib and ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Nemtabrutinib first-in-human study phase 1]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b519378#nemtabrutinib-first-in-human-study-phase-1>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)